

Preclinical Profile of BMY 14802: An In-depth Technical Guide

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Compound of Interest

Compound Name: BMY 14802

Cat. No.: B034006

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Introduction

BMY 14802, also known as BMS-181100, is a novel psychotropic agent that has been the subject of extensive preclinical investigation for its potential antipsychotic properties. Unlike traditional neuroleptics that primarily target dopamine D2 receptors, **BMY 14802** exhibits a unique pharmacological profile, acting as a potent sigma (σ) receptor antagonist and a serotonin 5-HT1A receptor agonist.^{[1][2]} This distinct mechanism of action suggested the potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects commonly associated with typical antipsychotics.^{[3][4]} This technical guide provides a comprehensive overview of the preclinical studies of **BMY 14802**, detailing its pharmacological characteristics, key in vivo and in vitro experimental findings, and the proposed signaling pathways underlying its effects.

Data Presentation: Pharmacological Profile

The pharmacological profile of **BMY 14802** has been characterized through a series of in vitro binding and functional assays. The data consistently demonstrate a high affinity for sigma receptors and a moderate affinity for 5-HT1A receptors, with notably low affinity for dopamine D2 receptors.

Receptor Binding Affinities

The binding affinities of **BMY 14802** for various neurotransmitter receptors are summarized in the table below. The data are presented as pIC50 (the negative logarithm of the half maximal

inhibitory concentration) and IC₅₀ (the half maximal inhibitory concentration) or pK_i (the negative logarithm of the inhibition constant) and K_i (the inhibition constant) values, which are inversely related to binding affinity.

Receptor	pIC ₅₀	IC ₅₀ (nM)	pK _i	K _i (nM)	Species	Radioligand	Reference
Sigma	7.3	-	-	-	Mouse	-	[5]
5-HT _{1A}	6.7	-	-	-	Mouse	-	[5]
Dopamine D ₂	< 5	>10,000	-	-	Rat	[3H]spiperone	[4]
Dopamine D ₂	-	-	5.48	3346	Human	[3H]spiperone	[3]
Dopamine D ₂	5.61	2431	-	-	Mouse	-	[3]

In Vivo Efficacy

The in vivo effects of **BMY 14802** have been assessed in various animal models to determine its functional activity at its target receptors. The following table summarizes key efficacy data.

Assay	Effect	ED ₅₀ / Effective Dose	Species	Reference
Inhibition of Dorsal Raphe Neuron Firing	Inhibition of serotonergic neuron firing	ED ₅₀ = 0.19 mg/kg (i.v.)	Rat	[6]
20 mg/kg (intragastric)	Rat	[6]		
Increase in Locus Coeruleus Neuron Firing	Mild increase in noradrenergic neuron firing	ED ₂₅ = 0.36 mg/kg (i.v.)	Rat	[6]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity of **BMY 14802** for various neurotransmitter receptors.

General Methodology:

- **Membrane Preparation:** Brain tissue (e.g., rat striatum for D2 receptors) is homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors of interest.
- **Incubation:** The membrane preparation is incubated with a specific radioligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (**BMY 14802**).
- **Separation:** Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- **Quantification:** The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
- **Data Analysis:** The concentration of **BMY 14802** that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i value is then calculated using the Cheng-Prusoff equation.^{[7][8][9][10][11]}

Conditioned Avoidance Response (CAR)

Objective: To assess the potential antipsychotic activity of **BMY 14802**.

Methodology:

- **Apparatus:** A shuttle box with two compartments separated by a door, with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, is presented, followed by an unconditioned stimulus (US), the foot shock.
- **Procedure:** Rats are trained to avoid the foot shock by moving to the other compartment of the shuttle box upon presentation of the CS. An avoidance response is recorded if the animal

moves to the safe compartment during the CS presentation, before the onset of the US. An escape response is recorded if the animal moves after the US has started.

- Drug Administration: **BMY 14802** is administered at various doses prior to the test session.
- Data Analysis: The number of avoidance and escape responses, as well as the latency to respond, are recorded. A selective decrease in avoidance responding without affecting escape responding is indicative of antipsychotic-like activity.[\[12\]](#)

Latent Inhibition (LI)

Objective: To further evaluate the antipsychotic potential of **BMY 14802** in a model of attentional dysfunction relevant to schizophrenia.

Methodology:

- Apparatus: A conditioned emotional response (CER) setup where rats are trained to lick a water spout.
- Procedure: The experiment consists of three stages:
 - Pre-exposure: One group of rats is repeatedly exposed to a neutral stimulus (e.g., a tone) without any consequence. Another group does not receive this pre-exposure.
 - Conditioning: Both groups of rats undergo classical conditioning where the pre-exposed stimulus (the tone) is paired with a mild foot shock.
 - Test: The degree of conditioning is assessed by measuring the suppression of licking behavior in the presence of the tone. Latent inhibition is observed when the pre-exposed group shows less suppression of licking (i.e., they have learned the association more slowly) compared to the non-pre-exposed group.
- Drug Administration: **BMY 14802** is administered before the pre-exposure and/or conditioning phases.
- Data Analysis: The suppression ratio is calculated to quantify the degree of conditioned fear. Antipsychotic drugs are expected to potentiate latent inhibition.[\[13\]](#)[\[14\]](#)

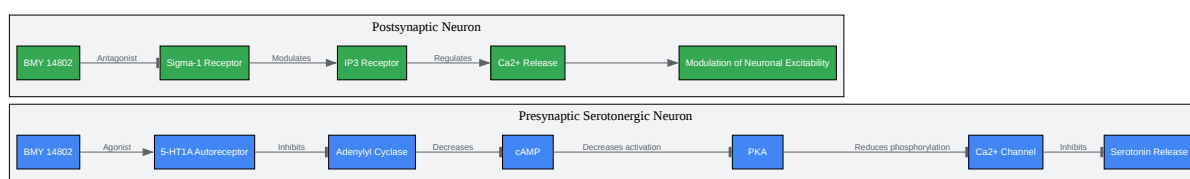
In Vivo Electrophysiology

Objective: To investigate the effects of **BMY 14802** on the firing activity of midbrain dopamine neurons.

Methodology:

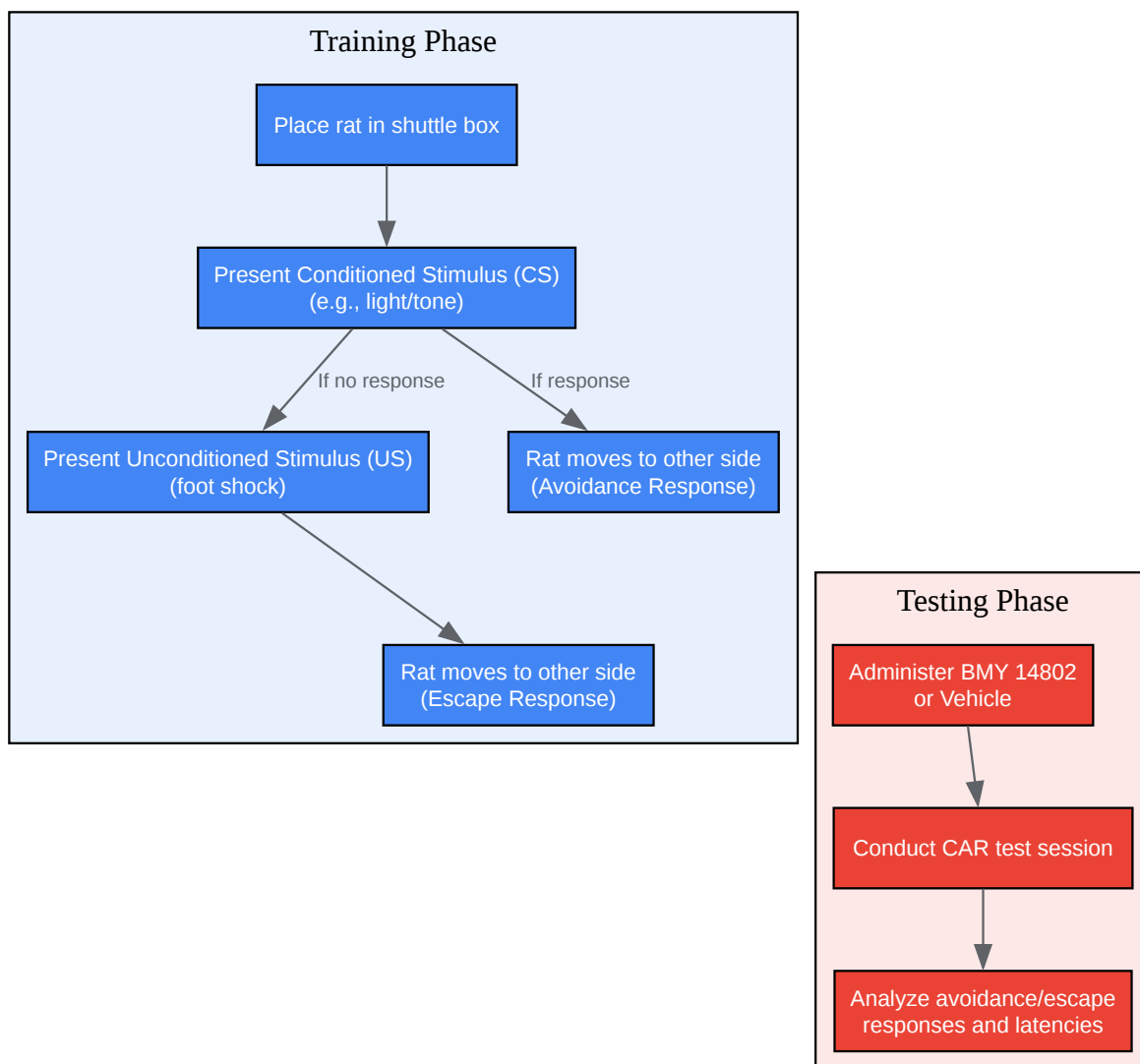
- **Animal Preparation:** Rats are anesthetized, and a recording electrode is stereotactically lowered into the substantia nigra (A9) or the ventral tegmental area (A10), the locations of dopamine neuron cell bodies.
- **Recording:** Extracellular single-unit recordings are used to measure the spontaneous firing rate of individual dopamine neurons.
- **Drug Administration:** **BMY 14802** is administered intravenously.
- **Data Analysis:** Changes in the firing rate and pattern of dopamine neurons in response to the drug are analyzed.^{[15][16][17]}

Mandatory Visualization: Signaling Pathways and Experimental Workflows



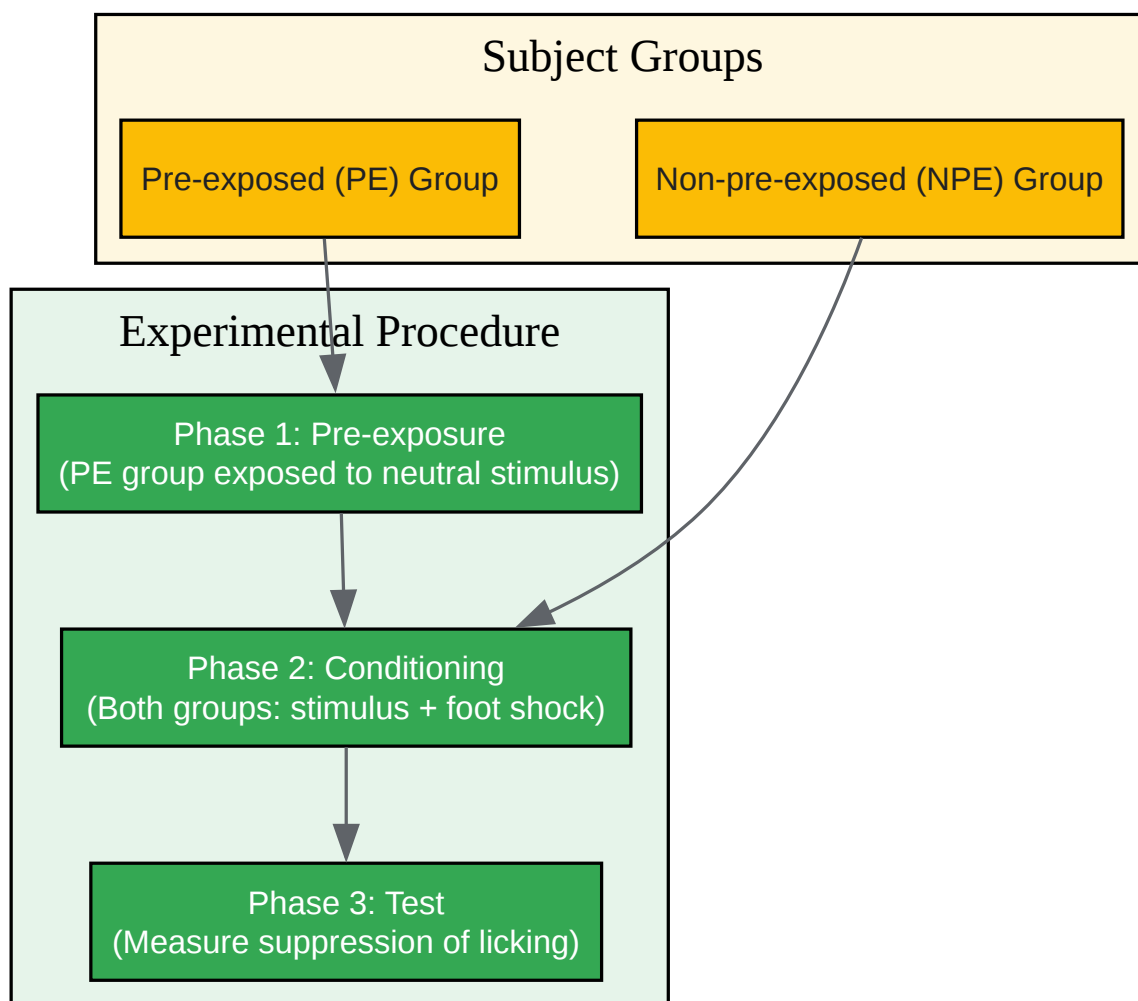
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Caption: Proposed mechanism of action of **BMY 14802**.



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Caption: Experimental workflow for the Conditioned Avoidance Response (CAR) test.



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Caption: Experimental workflow for the Latent Inhibition (LI) test.

Conclusion

The preclinical data for **BMY 14802** strongly indicate a novel mechanism of action for a potential antipsychotic agent, characterized by its potent sigma receptor antagonism and 5-HT_{1A} receptor agonism, with a notable lack of affinity for dopamine D₂ receptors.[1][3][5] In vivo studies have demonstrated its efficacy in animal models predictive of antipsychotic activity, such as the conditioned avoidance response and latent inhibition paradigms.[12][13]

Furthermore, electrophysiological studies have shown that **BMY 14802** modulates the activity of midbrain dopamine neurons through an indirect mechanism, consistent with its atypical receptor binding profile.[4][15][16] While clinical trials in patients with schizophrenia did not show significant improvement in psychiatric symptoms, the preclinical profile of **BMY 14802** highlights the potential for developing novel antipsychotics with improved side-effect profiles by targeting non-dopaminergic systems.[1] Further research into the complex interplay between the sigma and serotonergic systems may yet yield new therapeutic strategies for psychotic disorders.

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